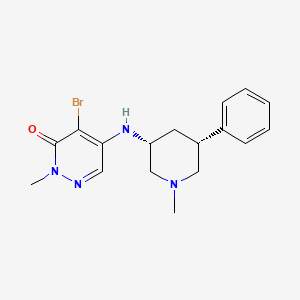
Gyramide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gyramide A is a bacterial DNA gyrase inhibitor. It exhibits antimicrobial activity and inhibits bacterial cell division.
Scientific Research Applications
DNA Gyrase Inhibition and Antibacterial Activity
Gyramide A, as part of N-benzyl-3-sulfonamidopyrrolidines, has been identified as a potent inhibitor of bacterial DNA gyrase. This enzyme is essential for bacterial DNA replication and transcription, making this compound a candidate for antibacterial therapy. Studies have shown that this compound effectively inhibits the ATPase activity of Escherichia coli gyrase and alters the topological state of chromosomes, thereby halting DNA replication and segregation in bacteria (Foss et al., 2011); (Rajendram et al., 2014).
Potential for Developing New Antibiotics
This compound and its analogs have been studied for their potential in combating drug-resistant bacteria. New gyramide analogs have shown activity against clinical strains of gram-negative and gram-positive bacteria, indicating their potential as new antibacterial agents. These compounds inhibit DNA gyrase in a manner distinct from other known inhibitors, suggesting a unique mechanism of action (Hurley et al., 2017).
Structural Insights and Mechanism of Action
Understanding the structure and function of DNA gyrase has been crucial in the development of this compound as an antibacterial agent. Studies using techniques like small-angle X-ray scattering have revealed insights into the enzyme's structure, which is vital for its function. These structural insights have implications for the development of this compound and other gyrase inhibitors (Costenaro et al., 2005).
Broader Implications for Drug Development
The research on this compound has broader implications in the field of drug development. Understanding the mechanisms by which this compound inhibits DNA gyrase aids in the development of new antibacterial agents targeting this enzyme, especially in the context of rising antibiotic resistance (Collin et al., 2011).
Properties
CAS No. |
913509-94-1 |
|---|---|
Molecular Formula |
C21H27FN2O3S |
Molecular Weight |
406.51 |
IUPAC Name |
5-fluoro-N-(1-(4-isopropoxybenzyl)pyrrolidin-3-yl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H27FN2O3S/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3 |
SMILES |
CC1=C(S(=O)(NC2CCN(CC3=CC=C(OC(C)C)C=C3)C2)=O)C=C(F)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gyramide A; Gyramide-A; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile](/img/structure/B607820.png)

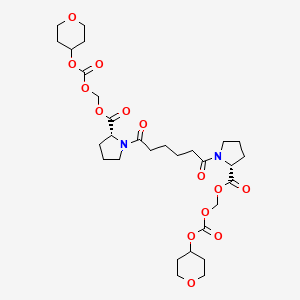
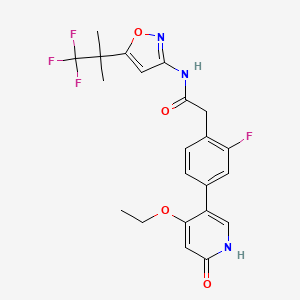

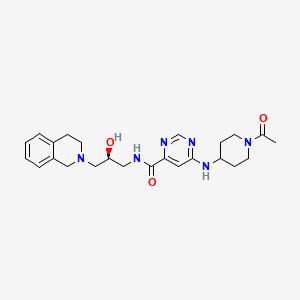
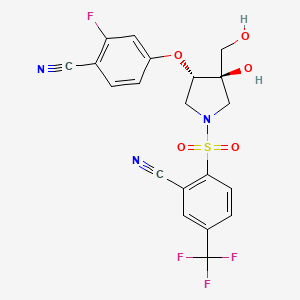
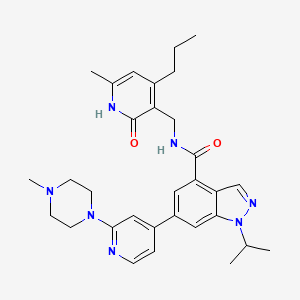

![2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol;dihydrochloride](/img/structure/B607840.png)
